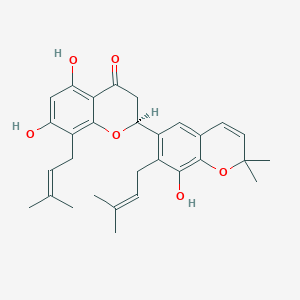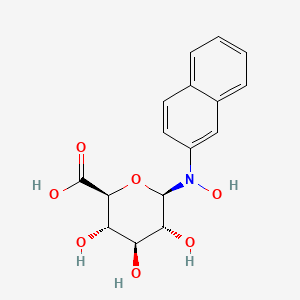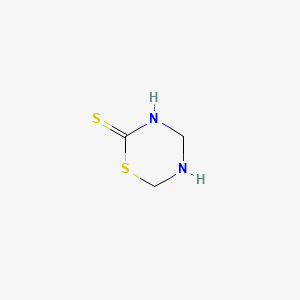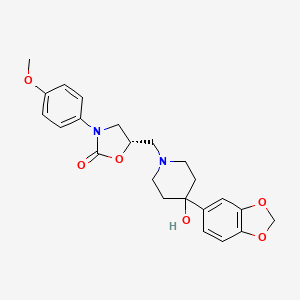![molecular formula C15H12F2O3 B1225886 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438532-37-7](/img/structure/B1225886.png)
3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde
説明
Synthesis Analysis
Synthesis of compounds structurally similar to “3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde” involves multiple steps, starting from simple precursors. For instance, compounds with aldehyde groups and methoxy substituents have been synthesized through reactions involving aldehydes with alkynes, alkenes, or allenes using rhodium catalyst systems, leading to products like 2-alkenoylphenols with considerable yields (Kokubo et al., 1999). Another example includes the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, indicating a method for introducing methoxy and aldehyde functional groups (Chen Bing-he, 2008).
Molecular Structure Analysis
The structure of similar compounds is often elucidated using spectroscopic techniques, such as NMR, IR, and mass spectroscopy, coupled with computational methods like DFT and ab initio calculations. These methods provide insights into the electronic properties, bond angles, and lengths, as well as the molecular electrostatic potential, offering a detailed understanding of the molecular structure (Medetalibeyoğlu et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzaldehyde derivatives can vary widely, from condensation reactions to cyclization, highlighting their reactivity and potential for generating diverse chemical entities. For example, reactions can lead to the formation of azidocinnamates and subsequent thermolysis to indoles, demonstrating the compound's versatility in chemical synthesis (Kiselyov et al., 1994).
Physical Properties Analysis
The physical properties of compounds like “3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde” can be inferred from related compounds. These properties, such as melting points and solubility, are crucial for understanding the compound’s behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for determining the compound's potential applications in chemical synthesis, materials science, or as intermediates in organic synthesis. Studies on compounds like 4-benzyloxy-2-methoxybenzaldehyde provide a basis for understanding these properties, with methodologies that can be adapted for synthesizing and studying “3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde” (Lu Yong-zhong, 2011).
科学的研究の応用
Synthesis and Anticancer Activity
3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde has been studied for its potential in synthesizing anticancer compounds. Lawrence et al. (2003) describe the synthesis of fluorinated benzaldehydes and their utilization in the creation of fluoro-substituted stilbenes, including analogues of the anticancer combretastatins A-1, A-2, and A-4. These fluoro combretastatins exhibit significant in vitro anticancer properties, maintaining the potent cell growth inhibitory characteristics of CA-4 (Lawrence et al., 2003).
Synthesis of Isotopically Labelled Probes
Collins et al. (2016) achieved an efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a probe used in the study of biologically relevant molecules. The synthesis involved a linear process from a non-aromatic precursor, introducing a 13C label for molecular imaging. This compound serves as a tool in biochemical research, enabling deeper exploration of molecular pathways (Collins et al., 2016).
Vibrational Dynamics Study
The study of vibrational dynamics in solid-state compounds includes derivatives of methoxybenzaldehyde. Ribeiro-Claro et al. (2021) investigated the dynamics of compounds like 2-methoxybenzaldehyde and 4-methoxybenzaldehyde using INS spectroscopy and periodic DFT calculations. Understanding these dynamics is crucial for applications in materials science and molecular engineering (Ribeiro-Claro et al., 2021).
Chemosensory Applications
Compounds related to 4-methoxybenzaldehyde have been studied for their potential in chemosensory applications. Sharma et al. (2015) synthesized derivatives such as 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde for use as Fe(III) chemosensors. These compounds showed high selectivity for Fe3+ ions, demonstrating their potential in detecting and quantifying specific metal ions in various contexts (Sharma et al., 2015).
Synthesis of Chalcone Derivatives and Antioxidant Activity
Research into the synthesis of chalcone derivatives from halogenated vanillin, which shares structural similarities with 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde, has been conducted. Rijal et al. (2022) synthesized compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde and evaluated their antioxidant activities. These studies contribute to understanding the role of such compounds in oxidative stress and potential therapeutic applications (Rijal et al., 2022).
作用機序
Target of Action
The primary targets of the compound “3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde” are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
特性
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAMEYDTNQOQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-butyl-1-methyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1225803.png)
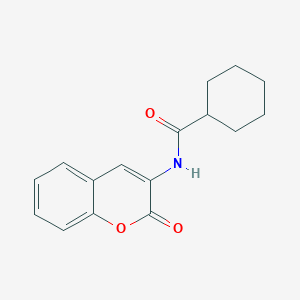
![1-(3,4-Dichlorophenyl)-3-[diethoxyphosphoryl(phenyl)methyl]urea](/img/structure/B1225807.png)

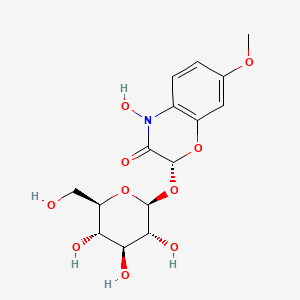
![2,5-Dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1225815.png)
![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)
